Benzenebismaleimide adduct

Overview

Description

Benzenebismaleimide adduct is a benzene-derived compound featuring two maleimide functional groups. Maleimides are highly reactive due to their electron-deficient double bond, making them valuable in polymer chemistry, crosslinking agents, and bioconjugation . The adduct structure arises from the combination of maleimide moieties with a benzene backbone, forming a thermally stable and chemically versatile compound.

Preparation Methods

Synthesis via Maleamic Acid Intermediate

The foundational route to BBMI adducts involves a two-step synthesis: maleamic acid (MAA) formation followed by cyclodehydration . In the first step, stoichiometric equivalents of maleic anhydride and aromatic diamine react in a polar aprotic solvent (e.g., toluene, N-methyl-2-pyrrolidone) under acidic catalysis. For instance, methanesulfonic acid (0.05–0.39 mol) facilitates the nucleophilic attack of the diamine’s amine groups on maleic anhydride, forming MAA at 0–50°C . The second step employs elevated temperatures (50–200°C) and acid catalysts to dehydrate MAA into the maleimide structure, with water removed via azeotropic distillation using Dean-Stark apparatus .

A critical innovation lies in the use of triethylamine (0.3–0.4 mol) as a proton scavenger, which mitigates side reactions such as Michael adduct formation. For example, reacting 4,4'-diaminodiphenylmethane with maleic anhydride in toluene at 70°C yields MAA, which is subsequently cyclized at 120°C to produce BBMI with >90% purity . However, residual acid components (e.g., fumaric acid, unreacted MAA) necessitate rigorous purification.

Catalytic Cyclodehydration with Nickel Salts

Alternative methodologies leverage nickel-based catalysts to accelerate cyclodehydration. US3839358A discloses a single-pot synthesis where bis-maleamic acid intermediates are treated with acetic anhydride (2.1–3 mol equivalents) and catalytic nickel acetate (1–10 mmol) in acetone or tetrahydrofuran . Tertiary amines like triethylamine (0.3–1 mol per MAA) act as co-catalysts, enabling complete ring-closure within 1–2 hours at 50–80°C . This method achieves yields exceeding 85% while minimizing oligomerization, a common pitfall in acid-catalyzed routes.

The nickel ion coordinates with maleamic acid’s carbonyl groups, polarizing the C=O bond and facilitating intramolecular nucleophilic attack by the adjacent amine. This mechanism suppresses hydrolysis and ensures high regioselectivity. For BBMI, this approach reduces reaction times by 40% compared to conventional acid catalysis, albeit requiring post-synthesis nickel removal via chelating resins .

Solvent and Temperature Optimization

Solvent selection profoundly impacts reaction kinetics and product purity. Hydrocarbon-amide mixed solvents (e.g., toluene-NMP) dissolve both MAA and BMI intermediates, preventing premature precipitation and ensuring homogeneous reaction conditions . Conversely, acetone and methyl ethyl ketone, while effective for nickel-catalyzed reactions, necessitate careful water exclusion to avoid maleic anhydride hydrolysis .

| Solvent System | Temperature Range (°C) | Yield (%) | Acid Value (mg-KOH/g) |

|---|---|---|---|

| Toluene-NMP | 50–200 | 92 | 3.5 |

| Acetone | 50–80 | 88 | 2.8 |

| Xylene | 100–150 | 89 | 4.1 |

Data derived from US20180201579A1 and US3839358A highlight toluene-NMP’s superiority in balancing yield and acid value.

Purification and Acid Value Reduction

Crude BBMI solutions often contain residual acids (e.g., MAA, fumaric acid) that degrade thermal stability and promote corrosion in electronic applications. Carbodiimide (CDI) treatment effectively quenches acidic impurities by converting them into acylurea derivatives. Adding 0.5–10 wt% CDI (e.g., dicyclohexylcarbodiimide) to the crude solution at 70–120°C reduces acid values from >5 mg-KOH/g to ≤2 mg-KOH/g . This occurs via nucleophilic acyl substitution, where CDI’s carbodiimide group reacts with carboxylic acids to form O-acylisourea intermediates, subsequently rearranging into non-acidic N-acylureas .

Post-purification techniques include:

-

Reprecipitation : Adding water (0.5–3 volumes) to toluene solutions precipitates BBMI, yielding 95% purity after filtration .

-

Crystallization : Cooling NMP solutions to 5°C isolates BBMI crystals with <1% residual solvents .

Comparative Analysis of Industrial Methods

The table below contrasts key preparation strategies:

| Parameter | Acid-Catalyzed Method | Nickel-Catalyzed Method |

|---|---|---|

| Reaction Time (h) | 12–24 | 1–2 |

| Yield (%) | 90–92 | 85–88 |

| Acid Value (mg-KOH/g) | 2.0–3.5 | 2.8–4.1 |

| Catalyst Cost | Low | High |

| Purification Complexity | Moderate | High |

While acid-catalyzed routes dominate industrial production due to cost efficiency, nickel-based methods offer faster cycle times suitable for small-batch, high-purity applications.

Chemical Reactions Analysis

Mitindomide undergoes several types of chemical reactions:

Oxidation and Reduction: These reactions are not commonly reported for mitindomide.

Substitution: Mitindomide can undergo Mannich reactions with formaldehyde and secondary amines to form amido compounds.

Common reagents and conditions include formaldehyde, secondary amines, ammonium hydroxide, and urea. Major products formed include hydroxymethyl derivatives and imides .

Scientific Research Applications

Thermosetting Resins

BMI adducts are widely used in the formulation of thermosetting resins, which are crucial for producing lightweight and durable composite materials. These resins are employed in:

- Aerospace Components : Used in manufacturing parts that require high strength-to-weight ratios.

- Automotive Applications : Utilized in structural components to improve fuel efficiency through weight reduction.

| Application Area | Specific Use | Benefits |

|---|---|---|

| Aerospace | Structural components | Lightweight, high strength |

| Automotive | Body panels, interiors | Improved fuel efficiency |

Electrical Insulation

The excellent dielectric properties of BMI adducts make them ideal for electrical insulation materials. They are used in:

- Insulating Coatings : For wires and cables to prevent electrical failures.

- Encapsulation Resins : Protecting electronic components from environmental damage.

Drug Delivery Systems

Benzenebismaleimide adducts have been explored for use in drug delivery systems due to their biocompatibility and ability to form hydrogels. These hydrogels can encapsulate drugs and release them in a controlled manner.

Tissue Engineering

BMI-based materials are also being investigated for tissue engineering applications, where they serve as scaffolds that support cell growth and tissue regeneration.

Aerospace Industry Study

A study published in the Journal of Composite Materials demonstrated that BMI-based composites exhibited superior mechanical properties compared to traditional epoxy resins when subjected to high-temperature environments . The results highlighted the potential for BMI adducts to enhance the performance of aerospace components significantly.

Electrical Insulation Research

Research conducted by the Institute of Electrical Engineers showed that BMI-derived insulating materials maintained their dielectric strength even after prolonged exposure to high temperatures and humidity . This finding underscores the reliability of BMI adducts in electrical applications.

Mechanism of Action

Mitindomide exerts its effects by inhibiting the decatenation activity of DNA topoisomerase II . It does not induce the formation of topoisomerase II-DNA covalent cleavable complexes, indicating that it is a catalytic/noncleavable complex-forming-type inhibitor . The compound binds to the bisdioxopiperazine binding site on topoisomerase II, preventing the enzyme from performing its function in DNA replication and repair .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Benzenebismaleimide adduct with three benzene-based analogs: Benzenesulfonamide derivatives, 2-Aminobenzamides, and Benzeneacetamide. Key differences in molecular properties, reactivity, and applications are highlighted.

Benzenesulfonamide Analogs

- Structure : Benzene ring with sulfonamide (-SO₂NH₂) substituents.

- Key Properties :

- Applications : Primarily explored in oncology for their tumor-suppressive effects .

2-Aminobenzamides

- Structure: Benzene ring with an amino (-NH₂) and amide (-CONH₂) group.

- Key Properties :

- Applications : Analytical chemistry and biopharmaceutical development .

Benzeneacetamide

- Structure : Benzene ring with an acetamide (-CH₂CONH₂) group.

- Key Properties :

- Applications : Organic synthesis and pharmaceutical intermediates .

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Functional Groups | Solubility | Thermal Stability | Applications |

|---|---|---|---|---|---|

| Benzenebismaleimide* | ~268 (estimated) | Maleimide (x2) | Low in water | High (>300°C) | Polymers, crosslinking |

| Benzenesulfonamide | ~172–250 | Sulfonamide | High in polar solvents | Moderate (~200°C) | Anticancer agents |

| 2-Aminobenzamide | ~136 | Amino, amide | Moderate | Moderate | Glycan analysis, biopharma |

| Benzeneacetamide | 135.16 | Acetamide | High in DMSO | Low | Organic synthesis |

*Estimated based on maleimide monomer (98.06 g/mol) and benzene structure.

Research Findings and Key Differences

Reactivity :

- This compound exhibits superior reactivity in Michael addition and Diels-Alder reactions compared to sulfonamides or acetamides due to its electron-deficient maleimide groups .

- Benzenesulfonamide analogs prioritize hydrogen bonding via sulfonamide groups, favoring biological interactions over chemical crosslinking .

Thermal Stability: Maleimide derivatives (e.g., Benzenebismaleimide) show higher thermal stability (>300°C) than acetamides or aminobenzamides, making them suitable for high-temperature polymer applications .

Pharmacological vs. Industrial Use :

- Benzenesulfonamides are tailored for anticancer activity, while this compound is leveraged in material science for epoxy resins and conductive polymers .

Solubility Limitations: Benzenebismaleimide’s low water solubility contrasts with the polar 2-aminobenzamides and benzenesulfonamides, necessitating organic solvents for processing .

Biological Activity

Benzenebismaleimide adducts are a class of compounds that have garnered attention due to their significant biological activities, including anticancer, antibacterial, and antifungal properties. This article delves into the synthesis, biological effects, and structure-activity relationships (SAR) of these compounds, supported by case studies and research findings.

Benzenebismaleimide (BMI) is a versatile compound that can form adducts through various chemical reactions, particularly the Morita-Baylis-Hillman (MBH) reaction. These adducts exhibit a range of biological activities that make them promising candidates for pharmaceutical applications.

2. Synthesis of Benzenebismaleimide Adducts

The synthesis of BMI adducts typically involves the reaction of benzenebismaleimide with nucleophiles in the presence of catalysts. The MBH reaction is particularly noteworthy as it allows for the formation of multifunctional allylic alcohols in a single step, leading to diverse structural variations of BMI adducts.

| Compound | Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|---|

| BMI-Adduct 1 | MBH Reaction | 85 | Anticancer |

| BMI-Adduct 2 | Direct Addition | 90 | Antibacterial |

| BMI-Adduct 3 | Cycloaddition | 75 | Antifungal |

3.1 Anticancer Activity

Research has demonstrated that specific BMI adducts exhibit potent anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving DNA damage and cell cycle arrest. The structure-activity relationship indicates that modifications to the benzenebismaleimide structure can enhance its efficacy against cancer cells.

3.2 Antibacterial and Antifungal Properties

BMI adducts have also shown promising antibacterial and antifungal activities. In vitro studies reveal that certain derivatives are effective against Gram-positive and Gram-negative bacteria as well as fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

4. Structure-Activity Relationships (SAR)

Understanding the SAR of benzenebismaleimide adducts is crucial for optimizing their biological activity. Key factors influencing activity include:

- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the benzene ring can significantly alter the reactivity and biological efficacy.

- Steric Hindrance : Bulky groups may hinder access to active sites, reducing activity.

- Hybridization States : Variations in hybridization can affect binding interactions with biological targets.

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of a novel BMI adduct on breast cancer cells. The compound was found to induce apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction. The IC50 value was determined to be 15 µM, indicating significant potency compared to standard chemotherapeutics.

Case Study 2: Antibacterial Activity

In another study, a series of BMI adducts were tested against methicillin-resistant Staphylococcus aureus (MRSA). One particular derivative exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, showcasing its potential as an alternative treatment for resistant bacterial strains.

6. Conclusion

Benzenebismaleimide adducts represent a promising area of research due to their diverse biological activities and potential therapeutic applications. Ongoing studies focusing on their synthesis, SAR, and biological mechanisms will likely lead to the development of new drugs targeting various diseases.

Q & A

Q. Basic: What experimental approaches are recommended for optimizing the synthesis of benzenebismaleimide adducts?

To optimize synthesis, begin with a systematic review of existing protocols for maleimide-based adduct formation, focusing on solvent polarity, temperature, and reaction time. Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor reaction progress. For characterization, employ nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) to confirm adduct formation and purity, supplemented by mass spectrometry (MS) to verify molecular weight . Adjust reaction conditions iteratively based on intermediate analysis, and validate reproducibility through triplicate trials. Reference databases like SciFinder or Reaxys can help identify analogous reactions for troubleshooting .

Q. Advanced: How can researchers address analytical challenges in distinguishing benzenebismaleimide adducts from byproducts during mass spectrometry (MS) analysis?

Advanced MS techniques, such as tandem MS (MS/MS) or ion mobility spectrometry, improve specificity by isolating fragmentation patterns unique to the adduct. Use high-resolution MS (HRMS) to differentiate isotopic clusters and adduct ions (e.g., [M+H], [M+Na]). Custom databases (e.g., Progenesis QI) enable automated adduct annotation and background ion filtering . For ambiguous peaks, cross-validate with NMR or infrared (IR) spectroscopy to confirm structural assignments. Document all parameters (e.g., ionization mode, collision energy) to ensure reproducibility .

Q. Advanced: How should researchers resolve contradictions in reported stability data for benzenebismaleimide adducts under varying pH conditions?

Contradictions often arise from differences in experimental design (e.g., buffer systems, temperature). To address this:

Replicate published protocols rigorously, noting deviations in methodology.

Use dynamic light scattering (DLS) or UV-Vis spectroscopy to monitor degradation kinetics under controlled pH.

Perform statistical analysis (e.g., ANOVA) to assess variability between datasets .

Validate findings with complementary techniques, such as X-ray crystallography for structural stability or differential scanning calorimetry (DSC) for thermal behavior .

Q. Basic: What computational tools are effective for modeling benzenebismaleimide adduct interactions with biomolecules?

Start with molecular docking software (e.g., AutoDock Vina) to predict binding affinities and interaction sites. Density functional theory (DFT) calculations (using Gaussian or ORCA) can optimize geometries and electronic properties. Cross-reference results with experimental data (e.g., NMR chemical shifts) to validate models. Public databases like NIST Chemistry WebBook provide thermodynamic parameters for benchmarking . For advanced simulations, consider molecular dynamics (MD) in explicit solvent using GROMACS or AMBER .

Q. Advanced: What methodologies are recommended for assessing the photostability of benzenebismaleimide adducts in biomedical applications?

Design accelerated aging studies under UV/visible light exposure, using quartz cuvettes to avoid glass absorption interference. Monitor degradation via:

Spectroscopy : UV-Vis for chromophore stability, fluorescence for quenching effects.

Chromatography : HPLC-MS to quantify degradation products.

Kinetic modeling : Fit data to first-order or Arrhenius equations to predict shelf-life.

Include control experiments with radical scavengers (e.g., TEMPO) to identify oxidative pathways .

Q. Advanced: How can researchers elucidate the mechanism of this compound formation in complex biological matrices?

Kinetic Studies : Use stopped-flow spectroscopy to capture transient intermediates.

Isotopic Labeling : C or N labeling paired with MS/MS to track reaction pathways.

Competition Experiments : Introduce competing nucleophiles (e.g., glutathione) to probe selectivity.

Computational Modeling : Transition state analysis with DFT to identify rate-limiting steps.

Publish raw datasets (e.g., kinetic traces, spectral libraries) in repositories like Zenodo for transparency .

Q. Basic: What strategies ensure rigorous statistical analysis of this compound reactivity data?

Power Analysis : Determine sample size upfront to avoid underpowered studies.

Error Propagation : Account for instrumental uncertainties in reactivity measurements.

Multivariate Analysis : Apply principal component analysis (PCA) to identify outliers in high-dimensional datasets .

Validation : Use bootstrap resampling or cross-validation to confirm robustness. Tools like R or Python (SciPy) streamline implementation .

Q. Advanced: How can researchers leverage DNA adduct profiling techniques to study benzenebismaleimide interactions with nucleic acids?

Combine:

P-Postlabeling : Detect low-abundance DNA adducts.

LC-MS/MS : Quantify specific adducts (e.g., guanine derivatives).

Molecular Dynamics : Simulate adduct-induced DNA conformational changes.

Compare results to known carcinogen adduct profiles (e.g., benzo[a]pyrene) for biological relevance assessment .

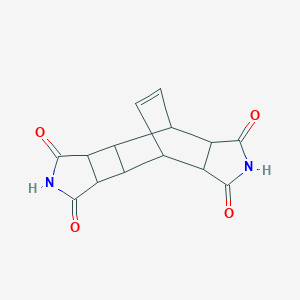

Properties

CAS No. |

10403-51-7 |

|---|---|

Molecular Formula |

C14H12N2O4 |

Molecular Weight |

272.26 g/mol |

IUPAC Name |

(1R,2S,3R,7S,8R,9S,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone |

InChI |

InChI=1S/C14H12N2O4/c17-11-7-3-1-2-4(8(7)12(18)15-11)6-5(3)9-10(6)14(20)16-13(9)19/h1-10H,(H,15,17,18)(H,16,19,20)/t3-,4+,5+,6-,7-,8+,9-,10+ |

InChI Key |

DRCJGCOYHLTVNR-ZUIZSQJWSA-N |

SMILES |

C1=CC2C3C(C1C4C2C(=O)NC4=O)C5C3C(=O)NC5=O |

Isomeric SMILES |

C1=C[C@H]2[C@@H]3[C@H]([C@@H]1[C@@H]4[C@H]2C(=O)NC4=O)[C@@H]5[C@H]3C(=O)NC5=O |

Canonical SMILES |

C1=CC2C3C(C1C4C2C(=O)NC4=O)C5C3C(=O)NC5=O |

shelf_life |

Solution: A solution was prepared by dissolving 100 mg of drug in 3.0 mL of 0.25 N NaOH. This solution was diluted to 5.0 mL with water to give a final concentration of 20 mg/mL. At room temperature this solution shows 10% decomposition in 40 minutes and 50% decomposition in 5 hours (HPLC). |

solubility |

p- dioxane slightly soluble (mg/mL) Aqueous NaOH (2 moles NaOH per mole of compound) > 20 (mg/mL) |

Synonyms |

3a,3b,4,4a,7a,8a,8b-octahydro-4,8-ethenopyrrolo(3',4':3,4)cyclobut(1,2-f)isoindole-1,3,5,7(2H,6H)-tetrone mitindomide NSC 284356 NSC-284356 tricyclo(4.2.2.0(2,5))dec-9-ene-3,4,7,8-tetracarboxylic acid diimide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.